An In-depth Technical Guide to 2,3-Difluorobenzene-1,4-diol
An In-depth Technical Guide to 2,3-Difluorobenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2,3-Difluorobenzene-1,4-diol. Due to the limited availability of direct experimental data for this specific isomer, this guide also draws upon information from closely related compounds to provide a thorough understanding of its expected characteristics and behavior.
Chemical and Physical Properties
2,3-Difluorobenzene-1,4-diol, also known as 2,3-difluorohydroquinone, is a fluorinated aromatic compound with the chemical formula C₆H₄F₂O₂. The strategic placement of two fluorine atoms on the benzene ring adjacent to the hydroxyl groups is expected to significantly influence its electronic properties, acidity, and metabolic stability compared to its non-fluorinated parent compound, hydroquinone.
Table 1: Physicochemical Properties of 2,3-Difluorobenzene-1,4-diol
| Property | Value | Source |
| CAS Number | 124728-90-1 | Vendor Information |
| Molecular Formula | C₆H₄F₂O₂ | Vendor Information |
| Molecular Weight | 146.09 g/mol | Calculated |
| Melting Point | 124-126 °C | Predicted |
| Boiling Point | 247.9 ± 35.0 °C | Predicted |
| Density | 1.542 ± 0.06 g/cm³ | Predicted |
| pKa | 8.14 ± 0.23 | Predicted |
| Appearance | White to off-white crystals | Vendor Information |
Synthesis and Experimental Protocols
Caption: Proposed synthesis workflow for a derivative of 2,3-Difluorobenzene-1,4-diol.[1]
Experimental Protocol: Synthesis of 5,6-d₂-2,3-Difluorohydroquinone [1]
This protocol describes the deuteration of 2,3-difluorohydroquinone, which serves as a starting material for further synthesis.
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Materials: 2,3-Difluorohydroquinone, Amberlyst-15, D₂O, Ethyl ether, MgSO₄.
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Procedure:
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Place 200 mg (1.4 mmol) of 2,3-Difluorohydroquinone in a pressure tube.
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Add a small amount of Amberlyst-15 and 10-15 ml of D₂O.
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Heat the reaction mixture at 180 °C for 24 hours.
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Allow the solution to cool and then extract with ethyl ether.
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Wash the organic phase with water, dry with MgSO₄, and evaporate the solvent under vacuum.
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Purify the product by silica gel chromatography using a hexane-ethyl ether gradient (8:2 to 7:3).
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Yield: 51% of a crystalline solid with a melting point of 124-126 °C.
Spectroscopic Analysis
Detailed experimental spectra for 2,3-Difluorobenzene-1,4-diol are not widely published. However, spectral data for its deuterated analog and related difluorobenzene compounds can provide valuable insights into the expected chemical shifts and coupling constants.
Table 2: Predicted and Analogous NMR Data
| Nucleus | Predicted/Analogous Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference Compound | Source |
| ¹H NMR | 6.38 | m | - | 5,6-d₂-2,3-Difluorohydroquinone | [1] |
| 8.37 | s | - | 5,6-d₂-2,3-Difluorohydroquinone | [1] | |
| ¹³C NMR | 112.3 | t | J(C-F) = 3.1 | 5,6-d₂-2,3-Difluorohydroquinone | [1] |
| 139.60 | dd | J(C-F) = 7.9, 3.4 | 5,6-d₂-2,3-Difluorohydroquinone | [1] | |
| 142.10 | dd | J(C-F) = 242.5, 13.6 | 5,6-d₂-2,3-Difluorohydroquinone | [1] | |
| ¹⁹F NMR | -160.3 | s | - | 5,6-d₂-2,3-Difluorohydroquinone | [1] |
Note: The provided NMR data is for the deuterated analog and should be considered as an approximation for 2,3-Difluorobenzene-1,4-diol. The presence of protons instead of deuterium at positions 5 and 6 would lead to additional proton signals and potential H-F coupling.
Chromatographic Analysis
A specific High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,3-Difluorobenzene-1,4-diol has not been detailed in the available literature. However, general methods for the analysis of hydroquinone and its derivatives can be adapted. A reversed-phase HPLC method is generally suitable for such compounds.
General Experimental Protocol for HPLC Analysis of Hydroquinone Derivatives
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Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
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Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength appropriate for the chromophore, typically around 280-290 nm for hydroquinones.
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Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.
Caption: General experimental workflow for HPLC analysis.
Biological Activity and Potential Applications
Direct studies on the biological activity of 2,3-Difluorobenzene-1,4-diol are scarce. However, the biological activities of the parent compound, hydroquinone, and other fluorinated aromatic compounds suggest potential areas of interest for researchers. Hydroquinone itself exhibits anti-cancer, anti-inflammatory, and antioxidant properties.[2][3] The introduction of fluorine atoms can modulate these activities, potentially enhancing efficacy or altering the pharmacological profile.
Fluorinated compounds are of significant interest in drug development due to their ability to improve metabolic stability, binding affinity, and lipophilicity.[4] Therefore, 2,3-Difluorobenzene-1,4-diol could serve as a valuable building block in the synthesis of novel therapeutic agents. The biological activities of related fluorinated hydroquinones and their derivatives include antimicrobial and anticancer effects.[5]
References
- 1. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 2. mdpi.com [mdpi.com]
- 3. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]
- 5. Biological effects of prenylated hydroquinones: structure-activity relationship studies in antimicrobial, brine shrimp, and fish lethality assays - PubMed [pubmed.ncbi.nlm.nih.gov]

